molecular formula C17H21BrN2S B5957145 1-[(5-bromothiophen-2-yl)methyl]-4-(2,3-dimethylphenyl)piperazine

1-[(5-bromothiophen-2-yl)methyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B5957145
M. Wt: 365.3 g/mol
InChI Key: QLTWSBLGDVANAH-UHFFFAOYSA-N
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Description

1-[(5-bromothiophen-2-yl)methyl]-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazines are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-4-(2,3-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BrN2S/c1-13-4-3-5-16(14(13)2)20-10-8-19(9-11-20)12-15-6-7-17(18)21-15/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTWSBLGDVANAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=C(S3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromothiophen-2-yl)methyl]-4-(2,3-dimethylphenyl)piperazine typically involves the following steps:

    Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to form 5-bromothiophene. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Alkylation of Piperazine: The next step involves the alkylation of piperazine with the bromothiophene intermediate. This reaction is typically performed in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

    Introduction of the Dimethylphenyl Group: The final step involves the introduction of the dimethylphenyl group through a Friedel-Crafts alkylation reaction. This reaction is carried out using an alkylating agent such as dimethylphenyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromothiophen-2-yl)methyl]-4-(2,3-dimethylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or amine derivatives.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, and bases like potassium carbonate or sodium hydride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(5-bromothiophen-2-yl)methyl]-4-(2,3-dimethylphenyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological and psychiatric disorders.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(5-bromothiophen-2-yl)methyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-bromothiophen-2-yl)methyl]piperazine
  • 4-(2,3-dimethylphenyl)piperazine
  • 1-(2,3-dimethylphenyl)-4-(thiophen-2-yl)piperazine

Uniqueness

1-[(5-bromothiophen-2-yl)methyl]-4-(2,3-dimethylphenyl)piperazine is unique due to the presence of both the bromothiophene and dimethylphenyl groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.

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